(E)-hex-2-enyl acetate is an acetate ester resulting from the formal condensation of the hydroxy group of (E)-hex-2-en-1-ol with the carboxy group of acetic acid. It has a role as a plant metabolite and a flavouring agent. It is an acetate ester and an olefinic compound. It derives from an (E)-hex-2-en-1-ol.
Hex-2-enyl acetate
CAS No.: 10094-40-3
Cat. No.: VC21209976
Molecular Formula: C8H14O2
Molecular Weight: 142.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10094-40-3 |
---|---|
Molecular Formula | C8H14O2 |
Molecular Weight | 142.2 g/mol |
IUPAC Name | hex-2-enyl acetate |
Standard InChI | InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3 |
Standard InChI Key | HRHOWZHRCRZVCU-AATRIKPKSA-N |
Isomeric SMILES | CCC/C=C/COC(=O)C |
SMILES | CCCC=CCOC(=O)C |
Canonical SMILES | CCCC=CCOC(=O)C |
Introduction
Chemical Identity and Structure
Hex-2-enyl acetate, with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol, is an acetate ester resulting from the formal condensation of the hydroxy group of hex-2-en-1-ol with the carboxy group of acetic acid . This compound exists in two stereoisomeric forms: the trans (E) isomer with CAS number 2497-18-9 and the cis (Z) isomer with CAS number 56922-75-9 . The trans isomer is more commonly found in nature and is the predominant form used in commercial applications.
Isomeric Forms
The stereochemistry of hex-2-enyl acetate significantly influences its physical properties and organoleptic characteristics:
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Trans-2-hexenyl acetate ((E)-hex-2-enyl acetate) features a trans configuration around the double bond at the 2-position of the hexenyl chain.
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Cis-2-hexenyl acetate ((Z)-hex-2-enyl acetate) features a cis configuration around the double bond.
Chemical Identifiers
The compound is registered in various chemical databases with the following identifiers:
Identifier Type | Trans Isomer | Cis Isomer |
---|---|---|
CAS Number | 2497-18-9 | 56922-75-9 |
IUPAC Name | [(E)-hex-2-enyl] acetate | [(Z)-hex-2-enyl] acetate |
EC Number | 219-680-7 | 260-440-6 |
FEMA Number | 2564 | - |
JECFA Number | 1355 | - |
ChEBI ID | CHEBI:141209 | - |
FDA UNII | XDV436N45E | PT792BQ57D |
Physical Properties
Hex-2-enyl acetate is a clear, colorless to slightly yellow liquid at room temperature with distinctive organoleptic properties that make it valuable in flavor and fragrance applications .
Physical Constants
The physical properties of the trans and cis isomers of hex-2-enyl acetate differ slightly, as summarized in the following table:
Property | Trans Isomer | Cis Isomer |
---|---|---|
Physical State | Clear colorless to slightly yellow liquid | Clear liquid |
Melting Point | -65.52°C (estimate) | Not available |
Boiling Point | 165-166°C (at 760 mmHg) | 85-90°C (at 70 Torr) |
Density | 0.898 g/mL at 25°C | 0.901±0.06 g/cm³ (Predicted) |
Flash Point | 137°F (58.3°C) | Not available |
Refractive Index | Not specified | Not available |
LogP | 2.58 | 2.580 (est) |
Solubility | Almost insoluble in water, soluble in alcohol and oils | Not available |
Organoleptic Properties
The trans isomer possesses a powerful and fresh-green, sweet and fruity odor that is described as very "natural" . At a concentration of 10 ppm, its taste characteristics are sweet, green, fresh, and fruity with a waxy apple background . These properties make it particularly valuable in flavor formulations attempting to recreate natural fruit profiles.
Natural Occurrence
Hex-2-enyl acetate is widely distributed in nature, particularly in fruits and certain essential oils. The trans isomer is the form predominantly found in natural sources.
Occurrence in Fruits
The compound has been reported in numerous fruits, contributing to their characteristic aromas:
Fruit | Notes |
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Strawberry (Fragaria vesca) | Found in both fresh fruit and jam |
Apple | Present in both fresh fruit and juice |
Apricot | Contributes to characteristic aroma |
Bilberry | Minor component |
Guava | Aromatic constituent |
Peach | Contributes to sweet notes |
Blackberry | Aromatic component |
Tomato | Minor volatile component |
Plum and Plumcot | Aromatic constituent |
Mango | Contributes to fruity notes |
Banana | Aromatic component |
Passion fruit | Contributes to characteristic aroma |
Starfruit | Minor component |
Occurrence in Other Natural Sources
Beyond fruits, hex-2-enyl acetate has been identified in:
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Essential oils: Corn mint oil, spearmint oil
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Beverages: White and red wine, tea
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Other sources: Mushrooms
Synthesis and Production
Industrial Synthesis
The industrial production of hex-2-enyl acetate typically involves the esterification of hex-2-en-1-ol with acetic acid or acetic anhydride in the presence of an acid catalyst.
Laboratory Synthesis
In laboratory settings, hex-2-enyl acetate can be synthesized by heating 1-bromohexen-2-ol with sodium acetate and acetic acid at boiling temperature . This method allows for the controlled preparation of the specific isomer depending on the starting materials used.
Manufacturer | Product Specification | Packaging | Price (as of March 2024) |
---|---|---|---|
Sigma-Aldrich | trans-2-Hexenyl acetate ≥98%, FCC, FG | 100g | $66.60 |
Sigma-Aldrich | trans-2-Hexenyl acetate ≥98%, FCC, FG | 1kg | $215.00 |
Sigma-Aldrich | trans-2-Hexenyl acetate ≥98%, FCC, FG | 5kg | $768.00 |
Sigma-Aldrich | trans-2-Hexenyl acetate ≥98%, FCC, FG | 9kg | $1,220.00 |
Hazard Category | Classification |
---|---|
GHS Symbols | GHS02 (Flammable), GHS07 (Harmful) |
Signal Word | Warning |
Hazard Statements | H226-H315-H319-H335 |
Precautionary Statements | P210-P233-P240-P241-P303+P361+P353-P305+P351+P338 |
Regulatory Status
Hex-2-enyl acetate has received regulatory approval in various jurisdictions:
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FDA: Listed in FDA 21 CFR 172.515 as a synthetic flavoring substance permitted for direct addition to food
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FEMA: Assigned FEMA number 2564, recognizing it as a flavoring ingredient
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EU: Registered with EC number 219-680-7 (trans isomer)
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JECFA: Assigned JECFA number 1355
Analytical Methods
Identification Methods
Common analytical techniques used for identification and quantification of hex-2-enyl acetate include:
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Gas Chromatography (GC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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High-Performance Liquid Chromatography (HPLC)
Spectral Data
The compound can be characterized using various spectroscopic methods:
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Mass Spectrometry
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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